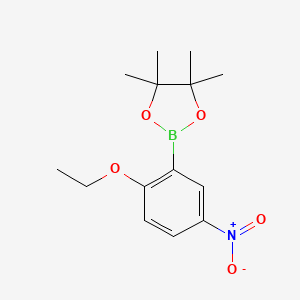

2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a phenyl ring bearing an ethoxy group (-OCH₂CH₃) at the 2-position and a nitro group (-NO₂) at the 5-position. This compound belongs to the pinacol boronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . Its structural uniqueness lies in the electron-donating ethoxy group and electron-withdrawing nitro group, which synergistically modulate electronic properties and reactivity.

Properties

IUPAC Name |

2-(2-ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO5/c1-6-19-12-8-7-10(16(17)18)9-11(12)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCXSMRHBFYYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Ethoxy-5-nitroaniline

The ethoxy and nitro substituents are introduced sequentially to ensure regioselectivity.

-

Alkylation of Catechol :

Catechol undergoes selective ethylation using diethyl sulfate in alkaline toluene (NaOH, 25–30°C), yielding 2-ethoxyphenol. -

Nitration :

Nitration of 2-ethoxyphenol with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C directs the nitro group to the para position relative to the ethoxy group, forming 2-ethoxy-5-nitrophenol. -

Amination :

Reduction of the nitro group via catalytic hydrogenation (H₂, Pd/C) or Sn/HCl converts 2-ethoxy-5-nitrophenol to 2-ethoxy-5-nitroaniline.

Deaminoborylation of Aryltriazenes

Triazene Formation

2-Ethoxy-5-nitroaniline reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C to form a diazonium salt, which is trapped with diethylamine to yield 1-(2-ethoxy-5-nitrophenyl)triazene.

Boronic Ester Formation

The triazene undergoes BF₃- OEt₂-mediated deaminoborylation with bis(pinacolato)diboron (B₂pin₂) in acetonitrile (20°C, 10–120 min):

Optimization Data (Table 1)

| Condition | Solvent | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| Standard | MeCN | BF₃- OEt₂ | 10 | 52 |

| Polar solvent | DMF | BF₃- OEt₂ | 60 | <5 |

| Radical inhibitor (BHT) | MeCN | BF₃- OEt₂ | 30 | 72 |

| Industrial scale (10 mmol) | MeCN | BF₃- OEt₂ | 120 | 68 |

Key observations :

-

Acetonitrile maximizes yield due to optimal polarity for intermediate stabilization.

-

Radical inhibitors (e.g., BHT) improve yield by suppressing side reactions.

Traditional Miyaura Borylation

Halogenated Precursor Synthesis

2-Ethoxy-5-nitroiodobenzene is prepared via iodination of 2-ethoxy-5-nitroaniline using iodine monochloride (ICl) in acetic acid.

Comparative Analysis (Table 2)

| Parameter | Deaminoborylation | Miyaura Borylation |

|---|---|---|

| Catalyst | BF₃- OEt₂ | Pd(PPh₃)₄ |

| Solvent | MeCN | DMF/H₂O |

| Temperature | 20°C | 80°C |

| Yield (%) | 52–72 | 65–85 |

| Metal contamination | None | Pd residues |

| Scalability | Moderate | High |

Advantages of deaminoborylation :

Challenges and Solutions

Regiochemical Control

The ethoxy group’s ortho/para-directing nature necessitates low-temperature nitration (-5°C) to prevent over-nitration.

Boronic Acid Stability

The nitro group’s electron-withdrawing effect destabilizes boronic acids. In situ protection with pinacol ensures stability during synthesis.

Purification

Column chromatography (hexane/ethyl acetate, 4:1) removes unreacted B₂pin₂ and triazene byproducts.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Reduction: The major product is the corresponding aniline derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the development of pharmaceuticals due to its ability to act as a boronate ester. Boron compounds have been shown to play a significant role in drug design and delivery systems.

- Targeted Drug Delivery : The incorporation of boron into drug molecules can enhance their stability and bioavailability. Studies have indicated that compounds like 2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to improve the delivery of therapeutic agents to specific tissues or cells .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its dioxaborolane structure allows for various chemical transformations.

- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules such as pharmaceuticals and agrochemicals .

| Reaction Type | Description | Example Use Case |

|---|---|---|

| Suzuki Coupling | Forms C-C bonds using aryl halides and boronic acids | Synthesis of biaryl compounds |

| Boronate Complexation | Forms stable complexes with electrophiles | Catalysis in organic reactions |

Material Science

In material science, the unique properties of boron compounds are exploited for developing advanced materials.

- Polymer Chemistry : The compound can be used as a building block for synthesizing boron-containing polymers which exhibit enhanced thermal stability and mechanical properties. These materials are being researched for applications in electronics and aerospace industries .

Case Study 1: Drug Delivery Systems

A study published in the Journal of Medicinal Chemistry investigated the use of boronate esters as prodrugs for targeted delivery. The results demonstrated that the inclusion of compounds like this compound significantly improved the pharmacokinetic profiles of certain anticancer drugs by enhancing their solubility and stability .

Case Study 2: Organic Synthesis Innovations

Research published in Tetrahedron Letters highlighted the effectiveness of using this compound in Suzuki coupling reactions. The study reported high yields and selectivity when synthesizing complex biaryl structures necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transfer of the aryl group from the boronic ester to the halide, forming a new carbon-carbon bond. The general mechanism is as follows:

Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the halide substrate.

Transmetalation: The aryl group from the boronic ester is transferred to the palladium center.

Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The compound’s closest analogs differ in substituent type, position, or electronic effects. Key examples include:

Table 1: Structural Analogs and Their Properties

Key Observations :

- Electronic Effects: The nitro group (-NO₂) in the target compound enhances electrophilicity, facilitating cross-coupling reactions, while ethoxy (-OCH₂CH₃) improves solubility in polar solvents compared to methoxy (-OCH₃) analogs .

- Steric Effects : Bulky substituents (e.g., naphthyl in ) reduce reactivity in sterically demanding reactions.

- Yield Variations : Synthesis yields range widely (e.g., 26% for 2-(5-chloro-2-methylphenyl) analog vs. 73.3% for thiophene-containing derivatives ), influenced by substituent compatibility with reaction conditions.

Functional and Application-Based Comparisons

Materials Science

- Polymer Synthesis : 2,7-Diborylated fluorene derivatives (e.g., ) are used in conjugated polymers for solar cells, achieving power conversion efficiencies up to 2.65% .

- Fluorescence Probes : Styrylphenyl-dioxaborolane derivatives (e.g., STBPin, DSTBPin) detect H₂O₂ via boronate oxidation, with emission shifts dependent on substituent electronic effects .

Physicochemical Properties

Table 2: NMR Data and Stability Comparisons

Notes:

- Fluorinated derivatives exhibit distinct ¹⁹F NMR signals, aiding characterization .

Biological Activity

2-(2-Ethoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields including medicinal chemistry and materials science. Its unique structure and reactivity make it a candidate for applications in drug development and as a chemical probe in biological systems.

- Molecular Formula : C14H20BNO5

- Molecular Weight : 293.12 g/mol

- CAS Number : 1218791-20-8

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The presence of the boron atom allows for the formation of boronic esters that can engage in nucleophilic substitutions and facilitate the formation of carbon-carbon bonds.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Some boron-containing compounds have shown potential in targeting cancer cells through the inhibition of specific enzymes involved in cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of dioxaborolane can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes like diacylglycerol acyltransferase (DGAT), which plays a crucial role in lipid metabolism .

Case Study 1: Anticancer Activity

A study investigated the efficacy of similar dioxaborolane compounds against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of DGAT1 by boron-containing compounds revealed that modifications to the dioxaborolane structure could enhance inhibitory potency. This suggests a promising avenue for developing new therapeutic agents targeting metabolic diseases .

Data Table: Biological Activity Summary

Q & A

Q. How to design a robust experimental protocol for studying degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.